
Bersacapavir's Impact on Hepatitis B Virus
cccDNA Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bersacapavir

Cat. No.: B606041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to

the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected

hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs,

making its elimination a central goal for a functional cure. Bersacapavir (also known as JNJ-

56136379), a novel capsid assembly modulator (CAM), has emerged as a promising

therapeutic agent. This technical guide provides an in-depth analysis of bersacapavir's
mechanism of action, focusing on its dual role in disrupting HBV capsid assembly and inhibiting

the de novo formation of cccDNA. We present available quantitative data from preclinical

studies, detail relevant experimental protocols for cccDNA quantification, and visualize the

underlying molecular pathways and experimental workflows.

Introduction to Bersacapavir and its Dual
Mechanism of Action
Bersacapavir is an orally bioavailable small molecule that belongs to the class of HBV capsid

assembly modulators.[1] It interferes with the HBV replication cycle through a dual mechanism

of action, targeting both late and early stages of viral proliferation.[2]
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Primary Mechanism (Late Stage): Bersacapavir binds to the core protein dimers of HBV,

accelerating the kinetics of capsid assembly. This leads to the formation of structurally

normal but empty capsids, devoid of the pregenomic RNA (pgRNA) and the viral polymerase

essential for reverse transcription.[2] This action effectively halts the production of new

infectious virions.

Secondary Mechanism (Early Stage): Crucially for the focus of this guide, bersacapavir also

inhibits the de novo formation of cccDNA from incoming relaxed circular DNA (rcDNA).[2][3]

This occurs at a post-entry step, preventing the replenishment of the nuclear cccDNA pool, a

key factor in the persistence of HBV infection.[2]

Quantitative Analysis of Bersacapavir's Effect on
HBV cccDNA
Preclinical studies in primary human hepatocytes (PHHs) have provided quantitative data on

the efficacy of bersacapavir in inhibiting HBV replication and cccDNA formation. The following

tables summarize the key findings from these in vitro experiments.

Parameter Cell Model Median EC50 Median EC90 Reference

Extracellular

HBV DNA

Reduction

HBV-infected

PHHs
93 nM 378 nM [2]

Intracellular HBV

RNA Reduction

(indicative of

cccDNA

formation

inhibition)

HBV-infected

PHHs
876 nM 4,019 nM [2]

HBV Replication

Inhibition
HepG2.117 cells 54 nM Not Reported [2]

Table 1: In Vitro Efficacy of Bersacapavir Against HBV
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EC50: Half-maximal effective concentration; EC90: 90% effective concentration; nM:

nanomolar; PHHs: Primary Human Hepatocytes.

It is important to note that higher concentrations of bersacapavir are required to inhibit

cccDNA formation compared to the reduction of extracellular HBV DNA.[2] This may suggest

subtle differences in the binding pocket of the core protein in its dimeric state versus its state

within a preformed capsid.[2]

Clinical Trial Data:

The phase 2b clinical trials, REEF-1 and REEF-2, evaluated the safety and efficacy of

bersacapavir in combination with other antiviral agents in patients with chronic hepatitis B.[4]

[5] The primary endpoints in these trials were focused on serum markers such as HBsAg and

HBV DNA levels, and the proportion of patients meeting criteria for stopping nucleos(t)ide

analogue (NA) therapy.[4] To date, specific quantitative data on the reduction of intrahepatic

cccDNA from these clinical trials have not been reported in the primary publications.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical

evaluation of bersacapavir's effect on HBV cccDNA.

In Vitro HBV Infection of Primary Human Hepatocytes
(PHHs)
This protocol is foundational for assessing the impact of antiviral compounds on the entire HBV

life cycle, including cccDNA formation.

Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded in

collagen-coated plates.

HBV Inoculation: After cell attachment and recovery, the culture medium is replaced with

fresh medium containing HBV inoculum.

Compound Administration: Bersacapavir or other test compounds are added concurrently

with the viral inoculum to assess the inhibition of de novo cccDNA formation. To evaluate the
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effect on established infection, the compound is added at a later time point (e.g., 4-5 days

post-infection).[2]

Incubation: The infected cells are incubated for a defined period, with regular medium

changes.

Sample Collection: At the end of the incubation period, supernatant is collected for the

analysis of extracellular HBV DNA and viral antigens. The cells are harvested for the

extraction of intracellular viral nucleic acids, including cccDNA.

Quantification of HBV cccDNA by qPCR
A reliable method for specifically quantifying cccDNA is crucial, as it exists in the presence of

other viral DNA replicative intermediates.

DNA Extraction: Total DNA is extracted from the harvested PHHs using a commercial kit.

Exonuclease Digestion: To eliminate contaminating relaxed circular and double-stranded

linear HBV DNA, the extracted DNA is treated with an ATP-dependent DNase or T5

exonuclease. These enzymes selectively digest linear and nicked circular DNA, leaving the

covalently closed circular DNA intact.

Quantitative PCR (qPCR): The digested DNA is then subjected to qPCR using primers and

probes specific for a conserved region of the HBV genome. A standard curve generated from

a plasmid containing the HBV genome is used to quantify the absolute copy number of

cccDNA.

Normalization: The cccDNA copy number is typically normalized to the amount of a host

housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA

extraction efficiency.

Southern Blot Analysis for cccDNA Confirmation
Southern blot is considered the gold standard for the specific detection of different HBV DNA

forms, including cccDNA.

DNA Extraction: A modified Hirt extraction method is often used to selectively extract low

molecular weight DNA, enriching for episomal DNA like cccDNA.
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Agarose Gel Electrophoresis: The extracted DNA is separated by size and conformation on

an agarose gel. The supercoiled cccDNA migrates faster than the relaxed circular and

double-stranded linear forms.

DNA Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

Hybridization: The membrane is incubated with a labeled DNA probe specific for the HBV

genome.

Detection: The signal from the hybridized probe is detected using autoradiography or a

digital imaging system, allowing for the visualization and relative quantification of the different

HBV DNA species.

Visualizing Pathways and Workflows
Bersacapavir's Dual Mechanism of Action
The following diagram illustrates the two key points of intervention of bersacapavir in the HBV

life cycle.
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Caption: Bersacapavir's dual inhibitory effect on the HBV life cycle.
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Experimental Workflow for In Vitro cccDNA
Quantification
This diagram outlines the key steps in determining the effect of a compound on HBV cccDNA

levels in a cell culture model.
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Caption: Workflow for quantifying bersacapavir's effect on HBV cccDNA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b606041?utm_src=pdf-body-img
https://www.benchchem.com/product/b606041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Bersacapavir represents a significant advancement in the development of anti-HBV

therapeutics due to its dual mechanism of action. Preclinical data clearly demonstrate its ability

to not only prevent the formation of new infectious virions but also to inhibit the de novo

formation of the persistent cccDNA reservoir. While the lack of reported clinical data on

intrahepatic cccDNA reduction is a current limitation, the potent antiviral activity observed in

clinical trials in terms of serum HBV DNA and RNA reduction is encouraging. Future research

should focus on directly assessing the impact of bersacapavir on the cccDNA pool in patients,

potentially through liver biopsy substudies in ongoing or future clinical trials. A deeper

understanding of its long-term effects on cccDNA stability and transcriptional activity will be

critical in realizing the potential of bersacapavir to contribute to a functional cure for chronic

hepatitis B.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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